Benz-13C6-aldehyde
Overview
Description
Benz-13C6-aldehyde, also known as Benzaldehyde-(phenyl-13C6), is a chemical compound with the molecular formula C7H6O. It is a labeled compound where the benzene ring contains six carbon-13 isotopes. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz-13C6-aldehyde can be achieved through the Bouveault Aldehyde Synthesis. This method involves the reaction of N-Methylformanilide with Bromobenzene (13C6) under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the aldehyde group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of isotopically labeled starting materials and standard organic synthesis techniques. The process may include steps such as purification and quality control to ensure the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benz-13C6-aldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to benzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: Benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Benz-13C6-aldehyde is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in the development of labeled pharmaceuticals for diagnostic purposes.
Industry: Applied in the synthesis of labeled compounds for quality control and analytical purposes.
Mechanism of Action
The mechanism of action of Benz-13C6-aldehyde involves its participation in various chemical reactions due to the presence of the aldehyde functional group. The isotopic labeling allows for detailed tracking of the compound in complex systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research .
Comparison with Similar Compounds
- Benzaldehyde
- Benz-13C6-alcohol
- Benz-13C6-benzoic acid
Comparison: Benz-13C6-aldehyde is unique due to its isotopic labeling, which distinguishes it from regular benzaldehyde. This labeling allows for more precise studies in various fields, making it a valuable tool in scientific research. Compared to Benz-13C6-alcohol and Benz-13C6-benzoic acid, this compound serves as an intermediate that can be converted into these compounds through reduction and oxidation reactions, respectively .
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienecarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1+1,2+1,3+1,4+1,5+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-ZXJNGCBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448670 | |
Record name | Benz-13C6-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.078 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153489-14-6 | |
Record name | Benz-13C6-aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153489-14-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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